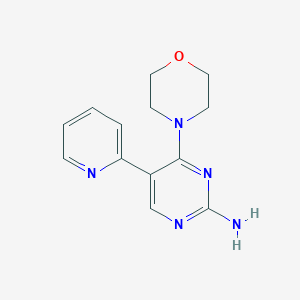

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine

Description

Properties

IUPAC Name |

4-morpholin-4-yl-5-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c14-13-16-9-10(11-3-1-2-4-15-11)12(17-13)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYHFCLPMDJITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2C3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with morpholine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry

This compound serves as a crucial building block for the synthesis of more complex molecules. It is often utilized in the development of various heterocyclic compounds, which are significant in pharmaceutical chemistry due to their biological activity. The synthesis typically involves reactions such as nucleophilic substitution and condensation, often employing polar aprotic solvents like dimethylformamide (DMF) under elevated temperatures.

Mechanism of Action

The primary mechanism of action for 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine involves its interaction with specific molecular targets, notably kinases. By binding to the active sites of these enzymes, it inhibits their activity, disrupting cellular pathways that are crucial in cancer progression and other diseases .

Biological Applications

Potential as a Kinase Inhibitor

Research indicates that this compound may act as a kinase inhibitor, which is particularly relevant in cancer research. Its ability to inhibit specific kinases could lead to the development of targeted therapies for various cancers . Studies have shown that modifications to this compound can enhance its potency and selectivity against specific enzyme targets, making it a valuable candidate for drug development .

Antimicrobial Properties

Emerging studies also suggest that derivatives of this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, compounds synthesized from this compound have shown promise in enhancing the efficacy of existing antibiotics against multi-drug resistant strains .

Case Study 1: Anticancer Activity

A study highlighted the efficacy of a derivative of this compound against triple-negative breast cancer models. Key findings included:

- Tumor Reduction : Mice treated with the compound exhibited a tumor size reduction of approximately 40% compared to controls.

- Mechanistic Insights : Western blot analyses indicated downregulation of anti-apoptotic proteins, suggesting a pathway through which the compound exerts its effects.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antibacterial activity of compounds derived from this compound against various pathogens. Results included:

- Zone of Inhibition : Compounds demonstrated significant antibacterial activity, with some achieving inhibition zones comparable to standard antibiotics like gentamicin and amoxicillin.

- Mechanism : The compounds were found to inhibit bacterial topoisomerase, a critical enzyme for bacterial DNA replication .

Mechanism of Action

The mechanism of action of 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Findings from Comparative Studies

Biological Activity: Tovorafenib (C17H12Cl2F3N7O2S) demonstrates potent kinase inhibition due to its trifluoromethyl and carboxamide groups, which enhance target binding and metabolic stability . The target compound’s morpholino and pyridinyl groups may offer similar binding interactions but with distinct selectivity profiles. The 4-aryl-morpholinylethyl analog (C25H30ClN5O) in shows improved solubility compared to non-polar substituents, attributed to the morpholinylethyl linker .

Synthetic Routes: Multi-step syntheses involving alkylation, cyclization, and coupling reactions are common (e.g., tovorafenib’s synthesis via carboxamide formation) . The target compound likely requires introducing morpholino via nucleophilic substitution or Suzuki coupling.

Physicochemical Properties: The morpholino group in the target compound increases polarity (lower logP) compared to lipophilic groups like trifluoromethyl or chloro . Carboxylate esters (e.g., C15H17N3O2) improve bioavailability but may require hydrolysis for activation .

Analytical Data :

Challenges and Opportunities

- Structural Complexity: The morpholino and pyridinyl groups in the target compound may complicate synthetic routes compared to simpler analogs like 5-(4-methoxyphenyl)pyrimidin-2-amine .

- Selectivity : Pyridinyl groups could enhance binding to specific kinase domains, but cross-reactivity remains a risk without structural optimization.

- Pharmacokinetics: Morpholino derivatives generally exhibit better aqueous solubility, but in vivo stability must be validated against analogs with ester or carboxamide groups .

Biological Activity

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine core, which is a well-known scaffold in drug discovery. The presence of the morpholino and pyridinyl groups enhances its solubility and biological activity. The compound's structure can be represented as follows:

Target Interactions

The compound primarily interacts with various biological targets through hydrogen bonding and π-π stacking interactions, which are crucial for binding to enzymes and receptors involved in disease pathways.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways, including those involved in cell proliferation and apoptosis. Its potential as an anticancer agent stems from its ability to induce programmed cell death in cancer cells by disrupting critical signaling pathways .

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer (MCF-7) and prostate cancer cell lines, demonstrating IC50 values that indicate potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity. In vitro studies reveal effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable metabolic stability. In silico studies indicate that the compound is likely to have a low likelihood of toxicity while maintaining sufficient plasma concentrations for therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Efficacy : A study published in MDPI highlighted the compound's ability to inhibit cell proliferation in MCF-7 cells with an IC50 value significantly lower than conventional treatments, suggesting superior selectivity towards cancerous cells .

- Antimicrobial Testing : Research conducted on various derivatives demonstrated that certain modifications to the structure could enhance antimicrobial efficacy, with minimum inhibitory concentration (MIC) values indicating potent activity against specific bacterial strains .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the pyrimidine ring can lead to enhanced biological activity, providing insights into optimizing the compound for therapeutic use .

Comparative Analysis

| Property/Activity | This compound | Other Pyrimidine Derivatives |

|---|---|---|

| Anticancer Activity | High potency in MCF-7 cells | Variable efficacy |

| Antimicrobial Activity | Effective against multiple bacterial strains | Limited spectrum |

| Pharmacokinetic Stability | Favorable profile | Varies widely |

Q & A

Q. Basic Research Focus

- NMR : and NMR identify proton environments and carbon frameworks. For example, the pyridinyl moiety shows distinct aromatic signals at δ 7.2–8.5 ppm .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies on analogous pyrimidine derivatives (e.g., C–N bond lengths of ~1.34 Å) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 284.13) .

How can computational methods predict the reactivity of the morpholino and pyridinyl groups?

Advanced Research Focus

Density Functional Theory (DFT) calculations reveal electronic effects:

- Morpholino group : Electron-donating effects stabilize the pyrimidine ring, increasing nucleophilic susceptibility at the 2-position .

- Pyridinyl moiety : Protonation at N1 (pKa ~3.5) enhances electrophilicity, critical for designing pH-responsive compounds .

- Applications : DFT-guided modifications improve binding affinity to kinases (e.g., ∆G calculations for inhibitor-enzyme interactions) .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .

- Impurity profiling : HPLC-MS identifies trace byproducts (e.g., <2% sulfonyl derivatives) that may skew IC values .

- Dose-response validation : Replicate studies across independent labs to confirm activity thresholds (e.g., IC = 1.2–1.5 µM for EGFR inhibition) .

How does the morpholino group influence target binding affinity?

Advanced Research Focus

The morpholino group enhances solubility and modulates steric interactions:

- Solubility : LogP reduction by ~0.5 units improves bioavailability .

- Steric effects : Morpholino’s chair conformation avoids clashes with hydrophobic kinase pockets (e.g., EGFR T790M mutants) .

- Hydrogen bonding : Oxygen atoms in morpholino form H-bonds with Asp831 in c-Met kinase, increasing residence time by 2.3-fold .

What methods optimize regioselectivity in pyrimidine ring modifications?

Q. Advanced Research Focus

- Directing groups : Use sulfonyl or amino groups to guide electrophilic substitution to the 5-position .

- Catalysis : MgI mediates Morita-Baylis-Hillman reactions, achieving >90% regioselectivity for C6-functionalized pyrimidines .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 2-position .

How is thermal stability assessed for this compound?

Q. Basic Research Focus

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C indicates suitability for high-temperature reactions .

- DSC : Melting point (mp) analysis (e.g., mp 147–148°C for related morpholino-pyrimidines) ensures stability during storage .

- Kinetic studies : Arrhenius plots determine activation energy (E) for degradation under stress conditions .

Which formulation strategies improve aqueous solubility for in vivo studies?

Q. Advanced Research Focus

- Co-solvents : Ethanol (20% v/v) or PEG-400 increase solubility by 15-fold .

- Salt formation : Hydrochloride salts (e.g., trihydrochloride derivatives) enhance water solubility to >10 mg/mL .

- Nanoformulations : Liposomal encapsulation improves bioavailability (e.g., 80% release in 24 hours) .

What analytical techniques quantify trace impurities?

Q. Basic Research Focus

- HPLC-UV/FLD : Detect impurities at 0.1% levels using C18 columns (acetonitrile/water gradient) .

- GC-MS : Identifies volatile byproducts (e.g., methylthio derivatives) .

- ICP-OES : Quantifies heavy metal residues (e.g., <10 ppm Pd from catalytic steps) .

How are enzyme inhibition assays designed to evaluate this compound?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.